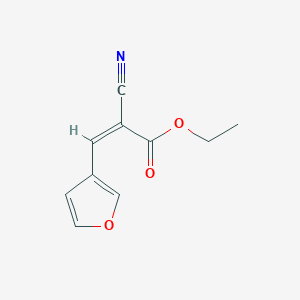

Ethyl 2-cyano-3-(3-furyl)acrylate

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18g/mol |

IUPAC Name |

ethyl (Z)-2-cyano-3-(furan-3-yl)prop-2-enoate |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h3-5,7H,2H2,1H3/b9-5- |

InChI Key |

PKUQHBIPNWVDSV-UITAMQMPSA-N |

SMILES |

CCOC(=O)C(=CC1=COC=C1)C#N |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=COC=C1)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=COC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Key Observations :

- Electronic Effects : The 3-furyl group provides moderate electron donation compared to electron-withdrawing CF₃ (in trifluoromethylphenyl derivatives) or electron-rich thiophene .

- Planarity : All analogs exhibit planar backbones, but substituents like naphthyl or CF₃ induce steric or electronic distortions .

- Supramolecular Interactions : Furan and thiophene derivatives form distinct π-stacking motifs, while CF₃-substituted compounds rely on halogen bonding .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Melting Points : CF₃-substituted derivatives exhibit higher melting points due to stronger intermolecular forces .

- Solubility : Thiophene analogs show better solubility in organic solvents than furan derivatives .

- Stability : CF₃-substituted compounds require anhydrous handling due to hygroscopicity, while furan derivatives are air-stable .

Research Findings and Trends

Crystallography: this compound crystallizes in the monoclinic space group P2₁/c, with intermolecular C–H···O and π–π interactions stabilizing the lattice . Thiophene analogs display polymorphic behavior, with disordered ethoxy groups in certain crystal forms .

DFT Studies : Computational analyses reveal that furan derivatives exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to thiophene analogs (~4.2 eV), correlating with enhanced charge-transfer properties .

Safety Profiles : CF₃-substituted acrylates require stringent handling (e.g., PPE for skin/eye protection) due to acute toxicity risks, unlike furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.